2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide, also known as CFTR modulator VX-809, is a small molecule drug that has been developed to treat cystic fibrosis (CF). Cystic fibrosis is a genetic disease that affects the lungs, pancreas, and other organs, causing a buildup of thick, sticky mucus that can lead to serious health problems. VX-809 is designed to correct the underlying defect in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the disease.
Mechanism of Action
VX-809 works by helping the 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide protein to fold correctly and reach the cell surface, where it can function properly. In cystic fibrosis, the this compound protein is misfolded and degraded before it can reach the cell surface. VX-809 binds to the misfolded this compound protein and stabilizes it, allowing it to reach the cell surface and function as a chloride ion channel.
Biochemical and Physiological Effects:
The biochemical effects of VX-809 include the correction of this compound protein misfolding and the restoration of chloride ion transport across the cell membrane. The physiological effects of VX-809 include the reduction of mucus viscosity in the lungs and the improvement of lung function in cystic fibrosis patients.
Advantages and Limitations for Lab Experiments
VX-809 has several advantages as a tool for laboratory experiments, including its ability to correct 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide protein misfolding and restore chloride ion transport. However, its use is limited by the complexity of its synthesis and the need for specialized equipment and expertise.
Future Directions
Future research on VX-809 may focus on improving its efficacy and safety as a treatment for cystic fibrosis, as well as exploring its potential as a tool for basic research on the 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide protein and related diseases. Other future directions may include the development of new this compound modulators with improved properties and the investigation of VX-809's potential for treating other diseases that involve protein misfolding and trafficking.
Synthesis Methods
The synthesis of VX-809 involves several steps, including the formation of the thioester intermediate and the subsequent coupling with the amine group of N-isobutylbenzamide. The final product is obtained through purification and isolation procedures. The synthesis of VX-809 is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
VX-809 has been extensively studied in preclinical and clinical trials for its potential as a treatment for cystic fibrosis. The drug has shown promising results in improving 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide function and reducing the symptoms of the disease. VX-809 has also been used as a tool in basic research to study the structure and function of the this compound protein and its interactions with other molecules.
properties
IUPAC Name |
2-[[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]acetyl]amino]-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O2S/c1-13(2)10-23-20(26)14-6-3-4-9-18(14)24-19(25)12-27-11-15-16(21)7-5-8-17(15)22/h3-9,13H,10-12H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRVEMSPHCQFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CSCC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.